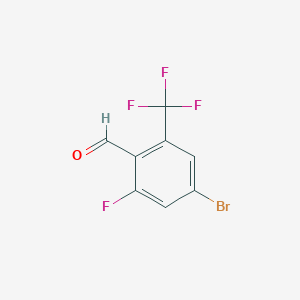

4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 2090805-34-6 . It has a molecular weight of 271.01 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H3BrF4O/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 271.01 .Scientific Research Applications

Applications in Polymer Synthesis

4-Bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde has been used in the synthesis of microporous polyaminals. In a study by Li, Zhang, and Wang (2016), various monoaldehyde compounds including 4-trifluoromethylbenzaldehyde were reacted with melamine to yield hyper-cross-linked microporous polyaminal networks. These networks showed increased BET specific surface areas and high CO2 adsorption capacities, which are beneficial for adsorption applications (Li, Zhang, & Wang, 2016).

Applications in Photolabile Protecting Groups

Lu et al. (2003) explored the use of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones under physiological conditions. This research demonstrates the potential utility of similar bromo-substituted compounds in protecting sensitive chemical groups in biochemical contexts (Lu et al., 2003).

Synthesis of Fluorinated Radiolabelled Compounds

The work by Lemaire et al. (1992) focuses on synthesizing various [18F]fluoroaromatic aldehydes using activated nitro precursors and amino-polyether supported nucleophilic substitution with 18F−. These fluorinated aldehydes serve as key intermediates for further active intermediates like [18F]fluorobenzyl bromides, which are useful in radiopharmaceutical chemistry (Lemaire et al., 1992).

Fluorosurfactant Synthesis for Proton-Conducting Membranes

Wadekar et al. (2010) synthesized a polymerizable fluorinated surfactant as part of their research in constructing stable nanostructured proton-conducting membranes. The surfactant was synthesized using a copper-mediated cross-coupling reaction of 4-bromobenzaldehyde with sodium 5-iodooctafluoro-3-oxapentanesulfonate, demonstrating the role of bromo and fluoro-substituted benzaldehydes in advanced material synthesis (Wadekar et al., 2010).

Applications in Corrosion Inhibition

Chaitra, Mohana, and Tandon (2015) investigated triazole Schiff bases derived from benzaldehydes, including 4-trifluoromethyl-benzylidene, as corrosion inhibitors on mild steel in acidic media. The study highlights the potential of fluorinated benzaldehydes in the field of material protection and corrosion inhibition (Chaitra, Mohana, & Tandon, 2015).

Properties

IUPAC Name |

4-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O/c9-4-1-6(8(11,12)13)5(3-14)7(10)2-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAGTHOKBIROJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2641860.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2641868.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2641872.png)

![N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2641877.png)

![4-isopropoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2641881.png)